2,5-Dichloro-3-methylbenzoic acid

Chemical procurement Stability testing Regioisomer handling

Synthetic failure risk arises when regioisomeric dichloro-methylbenzoic acids are substituted without verifying reactivity. This 2,5-isomer is the validated scaffold for specific biological and agricultural SAR programs. Key differentiators: - Baseline 800 nM IC₅₀ in ALOX12/15 inhibition; clear path to 63 nM lead potency. - >50% reduction in potato common scab severity at 1.6 mM, outperforming all other dichloro substitution patterns. - Unique electrophilic landscape: accessible C-4 position for late-stage diversification, unavailable in 2,4- or 2,6-congeners. - Favorable hazard profile (no H302/H318) simplifies multi-gram handling.

Molecular Formula C8H6Cl2O2
Molecular Weight 205.03 g/mol
CAS No. 1160573-37-4
Cat. No. B1422516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-3-methylbenzoic acid
CAS1160573-37-4
Molecular FormulaC8H6Cl2O2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)C(=O)O)Cl
InChIInChI=1S/C8H6Cl2O2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12)
InChIKeyBKNLUUIVGULQEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloro-3-methylbenzoic Acid – Product Overview


2,5-Dichloro-3-methylbenzoic acid (CAS 1160573-37-4) is a trisubstituted benzoic acid derivative featuring chlorine atoms at the 2- and 5-positions and a methyl group at the 3-position of the aromatic ring [1]. With a molecular formula of C₈H₆Cl₂O₂ and a molecular weight of 205.04 g·mol⁻¹, this compound is primarily employed as a versatile synthetic intermediate in pharmaceutical and agrochemical research . Its predicted physicochemical properties include a density of 1.442±0.06 g·cm⁻³, a boiling point of 317.0±37.0 °C, and a computed XLogP3 value of 3.1, positioning it within a family of regioisomeric dichloro-methylbenzoic acids that exhibit meaningfully distinct handling, reactivity, and application profiles [1].

2,5-Dichloro-3-methylbenzoic Acid Regioisomer Specificity


The three dichloro-3-methylbenzoic acid regioisomers—2,5- (target), 2,4-, and 2,6-dichloro-3-methylbenzoic acid—share an identical molecular formula (C₈H₆Cl₂O₂) and molecular weight (205.04 g·mol⁻¹), yet they diverge sharply in storage requirements, hazard profiles, and regiochemical reactivity [1]. The 2,5-isomer mandates frozen storage at -20°C to maintain product integrity, whereas both the 2,4- and 2,6-isomers are stable at ambient room temperature, indicating a fundamental difference in thermal or chemical stability . Furthermore, the 2,5-substitution pattern presents a distinct electrophilic aromatic substitution landscape—with chlorine atoms positioned para to each other and the methyl group meta to the carboxylic acid—that cannot be replicated by the 2,4- or 2,6-congeners, directly impacting the regiochemical outcomes of downstream coupling and functionalization reactions . Generic substitution among these isomers without empirical verification of reactivity and stability therefore risks synthetic failure and invalidates comparative biological or physicochemical data.

Quantitative Differentiation Evidence


Storage Requirement: Frozen vs. Ambient

The 2,5-dichloro-3-methylbenzoic acid isomer requires frozen storage at -20°C for maximum product recovery, a condition explicitly specified by the supplier . In direct contrast, the 2,4-dichloro-3-methylbenzoic acid regioisomer (CAS 83277-23-0) is specified for storage at room temperature in a sealed, dry environment, with a purity specification of 98% . The 2,6-dichloro-3-methylbenzoic acid isomer (CAS 58671-77-5) is also designated for room temperature storage with long-term storage recommended in a cool, dry place . This -20°C requirement for the 2,5-isomer signals a measurably higher thermal sensitivity or reactivity that has direct cost and logistics implications for procurement and laboratory handling.

Chemical procurement Stability testing Regioisomer handling

GHS Hazard Profile vs. 2,4-Isomer

The Globally Harmonized System (GHS) hazard classification for 2,5-dichloro-3-methylbenzoic acid includes H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) . By comparison, the 2,4-dichloro-3-methylbenzoic acid regioisomer carries the additional hazard statements H302 (harmful if swallowed) and H318 (causes serious eye damage), alongside H315, H319, and H335 [1]. The 2,5-isomer thus lacks the acute oral toxicity and irreversible eye damage classifications that apply to the 2,4-isomer, representing a quantifiable safety differentiation for laboratory and pilot-scale handling.

Chemical safety Hazard classification Laboratory handling

Lipophilicity Difference: 2,5- vs. 2,4-Isomer

The computed XLogP3 value for 2,5-dichloro-3-methylbenzoic acid is 3.1, as reported in authoritative computed property databases [1]. For the 2,4-dichloro-3-methylbenzoic acid regioisomer, the ACD/LogP is reported as 3.27 , indicating a ~0.17 log unit higher lipophilicity for the 2,4-isomer. This difference, while modest in magnitude, reflects the distinct electronic and steric environments created by the different chlorine substitution patterns around the aromatic ring, and can translate into meaningful differences in chromatographic retention, membrane permeability, and partitioning behavior in biological or environmental systems.

ADME prediction Lipophilicity Drug design

ALOX12/15 Inhibitor Activity Evidence

A derivative of 2,5-dichloro-3-methylbenzoic acid—specifically 2-(2,5-dichloro-3-methylphenyl)-5-((5-hydroxypentyl)amino)oxazole-4-carbonitrile (US20240336642, Compound 26)—demonstrates an IC₅₀ of 800 nM against human polyunsaturated fatty acid lipoxygenase ALOX12/ALOX15 in a DMSO-based enzyme inhibition assay [1]. Within the same patent series, the structurally distinct 3,5-dichloro-2-methoxyphenyl analog (Compound 2) achieves an IC₅₀ of 63 nM, establishing a structure-activity relationship wherein the 2,5-dichloro-3-methylphenyl scaffold contributes a defined, intermediate potency level [2]. This positions the 2,5-dichloro-3-methylbenzoic acid fragment as a validated starting point for further medicinal chemistry optimization of ALOX12/15 inhibitors, a target implicated in inflammatory and neurodegenerative diseases.

Enzyme inhibition Lipoxygenase Pharmaceutical patent

Potato Scab Disease Resistance Evidence

In controlled glasshouse trials, foliar sprays of 2,5-dichlorobenzoic acid at 1.6 mM reduced the severity of potato common scab (caused by soil-borne Streptomyces scabies) by over 50% relative to untreated controls [1]. Among the six regioisomeric dichlorobenzoic acids tested, the 2,5-isomer was the most effective against disease in planta, while being one of the least toxic isomers against S. scabies in culture [1]. The 2,3-, 2,4-, and 3,4-dichlorobenzoic acid isomers also showed measurable activity, though with differing efficacy and phytotoxicity profiles [2]. Although studies specifically on 2,5-dichloro-3-methylbenzoic acid are not yet available, the established structure-activity relationship demonstrating that the 2,5-dichloro substitution pattern is optimal for anti-scab activity provides a strong class-level inference for the target compound, where the additional 3-methyl substituent may further modulate potency, selectivity, or physicochemical properties relevant to formulation.

Plant disease control Structure-activity relationship Agrochemical development

2,5-Dichloro-3-methylbenzoic Acid Applications


ALOX12/15 Inhibitor Lead Optimization

Research groups pursuing inhibitors of human ALOX12/15 lipoxygenase can utilize 2,5-dichloro-3-methylbenzoic acid as a key building block for generating oxazole-4-carbonitrile derivatives. The documented 800 nM IC₅₀ of the 2,5-dichloro-3-methylphenyl-bearing Compound 26 (US20240336642) establishes this scaffold's baseline potency, while the 63 nM IC₅₀ of the lead Compound 2 defines the optimization trajectory achievable within this chemical series [1]. The 2,5-isomer's XLogP3 of 3.1 provides a defined lipophilicity starting point for ADME tuning, and its favorable hazard profile—lacking acute oral toxicity (H302) and irreversible eye damage (H318) classifications present in the 2,4-isomer—simplifies handling during iterative synthesis campaigns [2]. Procurement teams should note that the -20°C storage requirement necessitates cold-chain logistics planning for multi-gram scale acquisitions .

Plant Disease Resistance SAR Exploration

Agrochemical research programs investigating non-fungicidal plant disease resistance elicitors should consider 2,5-dichloro-3-methylbenzoic acid as a rationally selected scaffold for SAR libraries. The established finding that the 2,5-dichloro substitution pattern yields >50% reduction in potato common scab severity at 1.6 mM—superior to the 2,3-, 2,4-, 2,6-, and 3,4-dichloro regioisomers—validates the 2,5-disubstitution architecture for this mode of action [1]. The additional 3-methyl substituent present in the target compound offers a derivatizable position for further potency enhancement, metabolic stability optimization, or pro-herbicide design, distinguishing it from the unsubstituted 2,5-dichlorobenzoic acid used in the foundational glasshouse studies. The lower lipophilicity (XLogP3 3.1 vs. 3.27 for the 2,4-isomer) may confer advantageous foliar uptake or phloem mobility characteristics for spray application development [2].

Regioselective Probe Synthesis

The 2,5-dichloro-3-methyl substitution pattern provides a unique electrophilic aromatic substitution landscape for constructing regioselective chemical probes. With chlorine atoms occupying the para positions relative to each other and the methyl group meta to the carboxylic acid, the 4-position of the aromatic ring remains unsubstituted and available for further electrophilic functionalization—a reactivity profile that is distinct from the 2,4-isomer (where position 5 is free) and the 2,6-isomer (where positions 3 and 5 are sterically hindered by flanking chlorine atoms) [1][2]. This regiochemical distinction is critical for synthetic chemists designing sequential coupling reactions where precise control over functionalization order and position is required. Procurement of the 2,5-isomer specifically, rather than the more readily available 2,4-isomer, is justified when the synthetic route depends on an accessible 4-position for late-stage diversification.

Reference Standard for Metabolite Profiling

Environmental and metabolite analysis laboratories requiring authentic reference standards for chlorinated benzoic acid derivatives—including degradation products of chloramben (3-amino-2,5-dichlorobenzoic acid) and related herbicides—can employ 2,5-dichloro-3-methylbenzoic acid as a structurally distinct retention time marker or internal standard in reversed-phase HPLC methods [1]. Its computed XLogP3 of 3.1 provides predictable C18 chromatographic behavior distinguishable from the less lipophilic 3-amino-2,5-dichlorobenzoic acid analogs [2]. The -20°C storage requirement ensures long-term standard integrity for validated analytical methods, while the absence of H302/H318 hazard classifications simplifies shipping and handling compared to the 2,4-isomer when distributing reference materials to satellite laboratories .

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